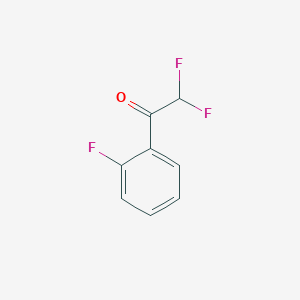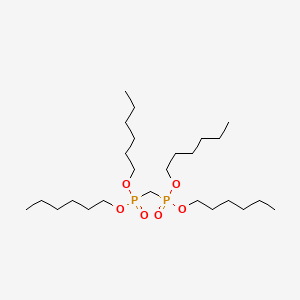
A-837093
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-837093 is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This compound has shown significant antiviral activity against HCV genotypes 1a and 1b, making it a promising candidate for the treatment of HCV infections .
Preparation Methods
The synthesis of A-837093 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and characterization to ensure the desired compound is obtained.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes scaling up the reactions, using more efficient catalysts, and employing advanced purification techniques .
Chemical Reactions Analysis
A-837093 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups, altering the compound’s properties.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
A-837093 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of RNA-dependent RNA polymerase.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for the treatment of HCV infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
A-837093 is compared with other similar compounds, such as A-848837 and BILN 2061. These compounds also target the NS5B polymerase but differ in their chemical structures and pharmacokinetic profiles. This compound is unique due to its high potency, excellent pharmacokinetic profile, and ability to inhibit multiple HCV genotypes .
Comparison with Similar Compounds
- A-848837
- BILN 2061
- SCH 503034
These compounds share similar mechanisms of action but vary in their efficacy, resistance profiles, and clinical applications .
Properties
CAS No. |
847442-84-6 |
|---|---|
Molecular Formula |
C24H27N3O6S2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[3-[(4R)-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-14(2)11-12-24(3)17-8-6-5-7-16(17)21(28)20(22(24)29)23-25-18-10-9-15(26-34(4,30)31)13-19(18)35(32,33)27-23/h5-10,13-14,26,28H,11-12H2,1-4H3,(H,25,27)/t24-/m1/s1 |
InChI Key |
ZTRJLSWOQIDJIS-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)CC[C@@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |
Canonical SMILES |
CC(C)CCC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline](/img/structure/B8772367.png)


![4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate](/img/structure/B8772386.png)








